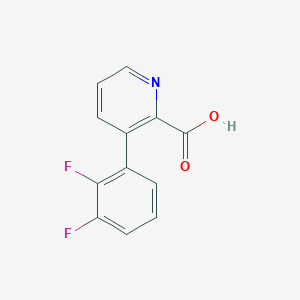

3-(2,3-Difluorophenyl)picolinic acid

Descripción

Propiedades

IUPAC Name |

3-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXRYHCTGZFRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6)

Executive Summary

In contemporary medicinal chemistry and agrochemical development, fluorinated heteroaromatics serve as privileged scaffolds. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) is a highly specialized building block that merges the metal-chelating prowess of a picolinic acid core with the lipophilic, metabolically stable profile of a 2,3-difluorophenyl moiety [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Analysis

The strategic placement of fluorine atoms on the phenyl ring significantly alters the electronic distribution and steric conformation of the molecule. The ortho-fluorine (position 2) induces a conformational twist relative to the pyridine ring due to steric repulsion, while the meta-fluorine (position 3) exerts a strong inductive electron-withdrawing effect, modulating the pKa of the adjacent picolinic acid [2].

Quantitative Chemical Data

| Property | Value |

| Chemical Name | 3-(2,3-Difluorophenyl)picolinic acid |

| CAS Number | 1261655-32-6 |

| Molecular Formula | C₁₂H₇F₂NO₂ |

| Molecular Weight | 235.19 g/mol |

| SMILES String | O=C(O)C1=NC=CC=C1C2=CC=CC(F)=C2F |

| Core Scaffold | Pyridine-2-carboxylic acid (Picolinic acid) |

| Key Substituent | 2,3-Difluorophenyl group at the C3 position |

Mechanistic Utility in Target-Oriented Drug Design

Picolinic acids are widely recognized for their ability to act as bidentate ligands, coordinating with active-site metal ions (such as Fe²⁺ or Zn²⁺) in various metalloenzymes. When utilized as a pharmacophore, 3-(2,3-Difluorophenyl)picolinic acid offers a unique binding dynamic.

Causality of the Design: The nitrogen of the pyridine ring and the oxygen of the carboxylate group form a stable 5-membered chelation ring with the target metal. Simultaneously, the 2,3-difluorophenyl group projects into adjacent hydrophobic pockets. The highly electronegative fluorine atoms resist cytochrome P450-mediated oxidative metabolism, thereby drastically improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API) [3].

Fig 1. Mechanistic binding pathway of the picolinic acid pharmacophore to metalloenzyme targets.

Self-Validating Synthetic Protocol

The synthesis of 3-(2,3-Difluorophenyl)picolinic acid is typically achieved via a Suzuki-Miyaura cross-coupling between 3-bromopicolinic acid and 2,3-difluorophenylboronic acid.

Causality of Reagent Selection

-

Catalyst (Pd(dppf)Cl₂): Picolinic acids are strong chelators that can strip palladium of standard monodentate ligands (like PPh₃), leading to catalyst deactivation (palladium black precipitation). The bidentate dppf ligand strongly coordinates to the palladium center, resisting displacement by the picolinic acid substrate.

-

Base (K₂CO₃): A mild inorganic base is required to activate the boronic acid into a reactive boronate complex. Stronger bases (e.g., t-BuOK) are avoided to prevent unwanted decarboxylation of the picolinic acid.

-

Solvent System (1,4-Dioxane/H₂O): A biphasic system ensures that both the highly polar picolinic acid salt and the organic boronic acid remain in solution, facilitating efficient mass transfer.

Step-by-Step Execution & In-Process Control (IPC)

-

Preparation: In a rigorously dried Schlenk flask, combine 3-bromopicolinic acid (1.0 eq) and 2,3-difluorophenylboronic acid (1.2 eq). Note: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq). Purge the flask with argon for 15 minutes to exclude oxygen, preventing homocoupling of the boronic acid.

-

Reaction: Inject degassed 1,4-Dioxane and deionized water (4:1 ratio). Heat the mixture to 80°C under continuous stirring for 12 hours.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The transmetalation and reductive elimination steps are validated by the disappearance of the 3-bromopicolinic acid peak and the emergence of the product peak at m/z 236.0 [M+H]⁺.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and acidify the aqueous layer to pH 3-4 using 1M HCl. Acidification protonates the carboxylate, driving the precipitation of the neutral product.

Fig 2. Step-by-step synthetic workflow and quality validation via Suzuki-Miyaura cross-coupling.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 3-(2,3-Difluorophenyl)picolinic acid, rigorous analytical validation is mandatory:

-

¹H-NMR (DMSO-d₆): Validates the integrity of the pyridine ring protons (typically appearing as distinct doublets/multiplets between 7.5–8.8 ppm) and the three protons of the difluorophenyl ring.

-

¹⁹F-NMR: Crucial for confirming the presence of the two fluorine atoms. The ortho-meta relationship (2,3-difluoro) will present as two distinct multiplets with characteristic J-coupling constants, verifying that no defluorination occurred during the palladium-catalyzed cross-coupling.

-

HPLC: Utilized to confirm a purity of ≥98%, ensuring the absence of unreacted 3-bromopicolinic acid or homocoupled biphenyl byproducts.

References

-

Title: 1261655-32-6 Chemical Properties and Structure Source: ChemSrc URL:[Link] [3]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(2,3-Difluorophenyl)picolinic Acid

Executive Summary

In the rapidly evolving fields of medicinal chemistry and advanced materials science, highly functionalized pyridine derivatives serve as critical structural scaffolds. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) is a specialized biaryl building block characterized by a precise stereoelectronic profile. With a molecular weight of 235.19 g/mol , this compound integrates the bidentate chelating capacity of picolinic acid with the conformational rigidity and lipophilicity imparted by an ortho,meta-difluorinated phenyl ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Profile

The strategic placement of fluorine atoms on the phenyl ring fundamentally alters the molecule's behavior. The ortho-fluorine (C2') creates a steric and electrostatic repulsion with the pyridine nitrogen, effectively locking the dihedral angle between the two rings. This conformational restriction reduces the entropic penalty upon binding to a target protein or metal center. Simultaneously, the meta-fluorine (C3') increases the overall lipophilicity (logP) and provides metabolic stability against cytochrome P450-mediated oxidation.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| IUPAC Name | 3-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | Defines the exact regiochemistry of the biaryl linkage. |

| CAS Registry Number | 1261655-32-6 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C12H7F2NO2 | Dictates the exact mass and isotopic distribution. |

| Molecular Weight | 235.19 g/mol | Optimal low-molecular-weight fragment for drug design. |

| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Facilitates strong directional interactions in binding pockets. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Enables bidentate metal chelation and target anchoring. |

| Rotatable Bonds | 2 | Low flexibility minimizes entropic loss during target binding. |

Mechanistic Role in Advanced Applications

Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs) [1]. 3-(2,3-Difluorophenyl)picolinic acid is increasingly utilized as a rigid linker or an E3 ligase-recruiting ligand. The picolinic acid moiety can anchor to specific metallo-domains, while the difluorophenyl group projects into lipophilic sub-pockets, stabilizing the critical POI-PROTAC-E3 ternary complex.

Fig 1: PROTAC-mediated ternary complex formation and degradation pathway.

Phosphorescent OLED Materials

In materials science, difluorophenyl picolinic acid derivatives act as powerful ancillary ligands for Iridium(III) complexes in organic light-emitting diodes (OLEDs) [2]. The strong electron-withdrawing nature of the fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level, which is essential for achieving deep-blue phosphorescent emission. The bidentate coordination of the picolinic acid (via N and O) ensures high thermal and electrochemical stability of the resulting metal complex.

Metalloenzyme Inhibition

The carboxylic acid at position 2 and the adjacent pyridine nitrogen form a highly efficient bidentate chelating system. This structural motif is a privileged scaffold for coordinating with active-site metal ions in metalloenzymes, such as zinc in matrix metalloproteinases or iron in Jumonji C domain-containing histone demethylases.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(2,3-Difluorophenyl)picolinic acid relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromopicolinic acid and 2,3-difluorophenylboronic acid [3].

Reaction Rationale

The choice of Pd(dppf)Cl₂ as the catalyst is deliberate. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted biaryls. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to simultaneously solubilize the organic starting materials and the inorganic base (K₂CO₃).

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates In-Process Controls (IPC) and a pH-dependent isolation strategy, creating a self-validating workflow.

Step 1: Reaction Setup

-

Charge a reaction vessel with 3-bromopicolinic acid (1.0 eq) and 2,3-difluorophenylboronic acid (1.2 eq).

-

Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

-

Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

-

Heat the mixture to 90°C under an inert nitrogen atmosphere.

Step 2: Self-Validating In-Process Control (IPC) Causality: The reaction must not be quenched prematurely, nor should it be over-heated, which risks protodeboronation of the boronic acid [4]. Validation: After 4 hours, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated as complete only when the peak corresponding to 3-bromopicolinic acid (m/z 201.9/203.9) is <1% relative to the product peak (m/z 236.2 [M+H]⁺).

Step 3: pH-Driven Isolation

-

Cool the validated reaction mixture to room temperature and filter through a pad of Celite to remove palladium black.

-

Concentrate the filtrate in vacuo to remove the 1,4-Dioxane.

-

Dilute the aqueous residue with H₂O and wash with Ethyl Acetate to remove non-polar organic impurities (e.g., homocoupled boronic acid).

-

Self-Validating Precipitation: Slowly acidify the aqueous layer using 1M HCl until the pH reaches exactly 3.0. Causality: The pKa of the picolinic acid carboxylic group is ~5.3, and the conjugate acid of the pyridine nitrogen is ~1.0. At pH 3, the molecule exists primarily in its neutral/zwitterionic form, minimizing aqueous solubility and triggering spontaneous precipitation. If no precipitate forms, the pH is incorrect, instantly signaling a procedural failure.

-

Filter the resulting solid, wash with cold H₂O, and dry under a high vacuum to yield pure 3-(2,3-Difluorophenyl)picolinic acid.

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow.

References

-

Title: Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for high efficiency organic light-emitting diodes Source: ResearchGate / Journal of Materials Chemistry C URL: [Link]

-

Title: Architectured Fe3Pd2(OH)2[picolinic acid]8(H2O)4 Hybrid Nanorods: A Remarkably Reusable and Robust Heterogeneous Catalyst for Suzuki–Miyaura and Mizoroki–Heck Cross-Coupling Reactions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Source: PMC - National Institutes of Health (NIH) URL: [Link]

An In-depth Technical Guide to the Synthesis of 3-(2,3-Difluorophenyl)picolinic Acid

This guide provides a detailed exploration of the synthetic pathways leading to 3-(2,3-Difluorophenyl)picolinic acid, a molecule of significant interest in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for its synthesis.

Introduction: The Significance of 3-(2,3-Difluorophenyl)picolinic Acid

Substituted picolinic acids are crucial scaffolds in the development of novel therapeutic agents due to their ability to act as ligands for various metal ions and their presence in a range of biologically active compounds.[1][2] The incorporation of a difluorophenyl moiety, as in 3-(2,3-Difluorophenyl)picolinic acid, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This guide will focus on the most logical and efficient synthetic strategies for this target molecule, with a primary focus on palladium-catalyzed cross-coupling reactions.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of 3-(2,3-Difluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide, catalyzed by a palladium complex.[3][4] For our target molecule, this involves the coupling of a 3-halopicolinic acid derivative with (2,3-Difluorophenyl)boronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4]

Strategic Considerations for the Suzuki-Miyaura Pathway

-

Choice of Halogen: The reactivity of the 3-halopicolinate starting material follows the order I > Br >> Cl.[3] 3-Bromopicolinic acid esters are often a good balance of reactivity and stability.

-

Protecting Group: The carboxylic acid of the picolinic acid starting material is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the coupling.

-

Catalyst and Ligand: A variety of palladium catalysts and ligands can be employed. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient catalytic turnover.[4][5]

-

Base: A base is required to activate the boronic acid for transmetalation.[3][5] Inorganic bases such as sodium carbonate, potassium carbonate, or cesium carbonate are commonly used.

Visualizing the Suzuki-Miyaura Pathway

Caption: Suzuki-Miyaura synthesis of 3-(2,3-Difluorophenyl)picolinic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Esterification of 3-Bromopicolinic Acid

-

To a suspension of 3-bromopicolinic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. The use of thionyl chloride is a common method for converting carboxylic acids to their corresponding acid chlorides, which then readily react with an alcohol to form the ester.[6][7]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 3-bromopicolinate, which can be purified by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine methyl 3-bromopicolinate (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude methyl 3-(2,3-difluorophenyl)picolinate by column chromatography.

Step 3: Hydrolysis to the Final Product

-

Dissolve the purified methyl 3-(2,3-difluorophenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2,3-difluorophenyl)picolinic acid.

| Step | Key Reagents | Typical Solvents | Temperature (°C) | Time (h) |

| Esterification | 3-Bromopicolinic acid, Thionyl chloride, Methanol | Methanol | Reflux (65) | 4-6 |

| Coupling | Methyl 3-bromopicolinate, (2,3-Difluorophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 90-100 | 12-24 |

| Hydrolysis | Methyl 3-(2,3-difluorophenyl)picolinate, NaOH | THF/Water | Room Temp | 4-6 |

Alternative Synthetic Pathway: Kumada Cross-Coupling

An alternative approach for the key C-C bond formation is the Kumada cross-coupling reaction, which utilizes a Grignard reagent.[8] This method involves the reaction of a 3-halopicolinate with a Grignard reagent formed from a dihalophenyl precursor, catalyzed by a nickel or palladium complex.[8]

Strategic Considerations for the Kumada Pathway

-

Grignard Reagent Formation: The Grignard reagent, (2,3-difluorophenyl)magnesium bromide, would be prepared from 1-bromo-2,3-difluorobenzene and magnesium metal.[9][10] This reaction is highly sensitive to moisture and requires anhydrous conditions.[11]

-

Catalyst: Nickel catalysts, such as Ni(dppp)Cl₂, are often effective and more cost-efficient for this type of coupling.[8]

-

Substrate: As with the Suzuki-Miyaura reaction, an ester-protected 3-halopicolinic acid is the preferred substrate.

Visualizing the Kumada Pathway

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

3-(2,3-Difluorophenyl)picolinic Acid: IUPAC Nomenclature, Structural Dynamics, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the strategic decoration of privileged heterocycles with halogenated moieties is a cornerstone of lead optimization. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) represents a highly valuable synthetic building block and pharmacophore scaffold. By combining the bidentate coordination capacity of picolinic acid with the metabolic stability and conformational rigidity imparted by a 2,3-difluorophenyl group, this compound serves as a critical intermediate in the development of kinase inhibitors, antiviral agents, and novel enzyme modulators.

This whitepaper deconstructs the IUPAC nomenclature of this molecule, outlines its physicochemical profile, details a self-validating synthetic protocol, and explores its mechanistic utility in medicinal chemistry.

IUPAC Nomenclature & Structural Deconstruction

Accurate chemical nomenclature is the bedrock of structural communication. The trivial name "3-(2,3-Difluorophenyl)picolinic acid" is widely used in commercial catalogs, but its systematic construction follows strict IUPAC Blue Book guidelines.

Nomenclature Logic

-

Parent Hydride: The core structure is pyridine , a six-membered aromatic heterocycle containing a single nitrogen atom.

-

Principal Functional Group: The highest-priority functional group is the carboxylic acid (-COOH). When attached directly to a cyclic system, the suffix "-carboxylic acid" is utilized.

-

Core Numbering: The nitrogen heteroatom is assigned position 1. Numbering proceeds to give the principal functional group the lowest possible locant. Thus, the carboxyl group is at position 2, forming pyridine-2-carboxylic acid (trivially known as picolinic acid).

-

Substituent Identification: A phenyl ring is attached at position 3 of the pyridine core. This ring contains two fluorine atoms.

-

Substituent Numbering: The point of attachment to the pyridine ring is designated as position 1' of the phenyl ring. The fluorine atoms are located at the adjacent 2' and 3' positions, defining the group as 2,3-difluorophenyl .

-

Systematic Assembly: Combining these elements yields the formal IUPAC name: 3-(2,3-difluorophenyl)pyridine-2-carboxylic acid .

Caption: Logical mapping of IUPAC nomenclature for 3-(2,3-difluorophenyl)pyridine-2-carboxylic acid.

Quantitative Physicochemical Profile

The following table summarizes the key molecular descriptors for this scaffold, as corroborated by1.

| Property | Value | Medicinal Chemistry Significance |

| Systematic Name | 3-(2,3-difluorophenyl)pyridine-2-carboxylic acid | Unambiguous structural identification. |

| Molecular Formula | C₁₂H₇F₂NO₂ | Defines atomic composition. |

| Molecular Weight | 235.19 g/mol | Highly efficient fragment (MW < 300) for Fragment-Based Drug Discovery (FBDD). |

| H-Bond Donors | 1 (-OH of carboxylic acid) | Facilitates critical interactions with target kinase hinge regions. |

| H-Bond Acceptors | 4 (N, O, O, F, F) | Enables complex multi-point binding networks. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |

Synthetic Methodology: A Self-Validating Protocol

Synthesizing biaryl systems containing a free carboxylic acid requires careful orchestration. Direct Suzuki-Miyaura cross-coupling on unprotected picolinic acid frequently suffers from poor yields. Causality: The alpha-amino acid-like motif (pyridine nitrogen and adjacent carboxylate) acts as a potent bidentate ligand, chelating the palladium catalyst and poisoning the catalytic cycle.

To circumvent this, a transient protection strategy (esterification) is employed. The protocol below is designed as a self-validating system, ensuring analytical verification at each critical juncture.

Step 1: Esterification (Catalyst Protection)

-

Reaction: Suspend 3-bromopicolinic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C. Reflux for 12 hours.

-

Workup: Quench with saturated NaHCO₃, extract with EtOAc, and concentrate to yield methyl 3-bromopicolinate.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material (retention factor, Rf ≈ 0.1) must convert entirely to a non-polar ester spot (Rf ≈ 0.6).

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reaction: In an oven-dried Schlenk flask, combine methyl 3-bromopicolinate (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq). Dissolve in a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under argon. Heat at 90 °C for 8 hours.

-

Causality: The biphasic solvent ensures solubility of both organic substrates and the inorganic base, facilitating transmetalation. Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, overcoming the steric hindrance of the ortho-fluorine atom.

-

Validation Checkpoint: Analyze via LC-MS. Success is confirmed by the disappearance of the characteristic bromine isotopic doublet (1:1 ratio of M, M+2) and the emergence of the product mass [M+H]⁺ at m/z 250.

Step 3: Saponification (Deprotection)

-

Reaction: Dissolve the intermediate in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

-

Isolation: Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the free acid. Filter and dry under vacuum.

-

Validation Checkpoint: ¹H-NMR (DMSO-d₆) must show the disappearance of the sharp methyl ester singlet (~3.8 ppm) and the presence of a broad carboxylic acid proton (>12.0 ppm).

Caption: Three-step synthetic workflow for 3-(2,3-difluorophenyl)picolinic acid via Suzuki coupling.

Pharmacological Utility & Mechanistic Insights

The combination of a picolinic acid core and a difluorophenyl substituent creates a "privileged scaffold" with distinct advantages in drug design.

The Role of the Picolinic Acid Core

Picolinic acid is an endogenous metabolite of tryptophan. It inherently acts as a bidentate chelator for transition metals, particularly zinc. This property is heavily exploited in antiviral drug discovery; picolinic acid derivatives can disrupt the zinc finger proteins (ZFPs) required for retroviral RNA packaging and replication, as documented in 2. Furthermore, picolinamide derivatives (synthesized directly from picolinic acid) are potent inhibitors of enzymes such as 11β-HSD1 and VEGFR-2, making them valuable in oncology and metabolic disease research 3.

The "Ortho-Fluoro" Effect and Metabolic Stability

The integration of the 2,3-difluorophenyl group is not arbitrary; it serves three distinct mechanistic purposes:

-

Conformational Locking: The fluorine atom at the ortho-position (2') creates steric and electrostatic repulsion against the pyridine ring. This forces the biaryl system into a non-planar conformation, pre-organizing the molecule for target binding and minimizing entropic penalties.

-

Metabolic Shielding: The fluorine at the meta-position (3') blocks a primary site of Cytochrome P450-mediated aromatic oxidation, significantly extending the pharmacokinetic half-life of the resulting drug candidate.

-

Target Affinity: Fluorinated phenyl rings frequently participate in multipolar interactions and halogen bonding within hydrophobic kinase pockets, a strategy heavily utilized in the development of 4.

Caption: Pharmacological pathways and target utilities associated with the scaffold.

References

-

Picolinic acid | C6H5NO2 | CID 1018. PubChem (National Institutes of Health).[Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.[Link]

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.[Link]

Sources

A Predictive Spectroscopic and Structural Analysis Guide to 3-(2,3-Difluorophenyl)picolinic Acid

Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 3-(2,3-Difluorophenyl)picolinic acid, a molecule of interest in medicinal chemistry and materials science. As experimental spectral data for this specific compound is not widely published, this document serves as a predictive framework grounded in first principles of spectroscopy and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the structural elucidation of novel, substituted heterocyclic compounds. We will detail the theoretical basis, expected data, and validated experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a complete analytical workflow for characterization.

Introduction and Molecular Overview

3-(2,3-Difluorophenyl)picolinic acid belongs to a class of N-heterocyclic compounds that are fundamental building blocks in modern drug design.[1] The picolinic acid scaffold itself is a known chelating agent and an intermediate in tryptophan metabolism, with derivatives showing broad biological activity.[2][3] The introduction of a difluorophenyl moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[4] The specific 2,3-difluoro substitution pattern creates a unique electronic and steric environment that can influence intermolecular interactions and, consequently, biological function.

Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide will, therefore, construct a predicted spectroscopic profile for 3-(2,3-Difluorophenyl)picolinic acid, explaining the causal relationships between its structure and its expected spectral data.

Molecular Structure:

Caption: Structure of 3-(2,3-Difluorophenyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2,3-Difluorophenyl)picolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will be required for full structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals corresponding to the protons on the picolinic acid ring and the difluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the fluorine atoms.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-6 (Pyridine) | 8.8 - 9.0 | Doublet (d) | ³J(H6-H5) ≈ 4-5 | Deshielded by adjacent nitrogen atom. |

| H-4 (Pyridine) | 8.2 - 8.4 | Doublet (d) | ³J(H4-H5) ≈ 7-8 | Influenced by the pyridine nitrogen and adjacent C-C bond to the phenyl ring. |

| H-5 (Pyridine) | 7.8 - 8.0 | Doublet of Doublets (dd) | ³J(H5-H4) ≈ 7-8, ³J(H5-H6) ≈ 4-5 | Coupled to both H-4 and H-6. |

| Phenyl Protons (H-4', H-5', H-6') | 7.2 - 7.6 | Multiplet (m) | Complex H-H and H-F coupling | The three protons on the difluorophenyl ring will appear as a complex multiplet due to mutual coupling and additional coupling to the two fluorine atoms. |

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | None | The acidic proton is typically broad and downfield; its visibility may depend on the solvent and concentration.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show 12 distinct signals for the 12 carbon atoms in the molecule.[6] A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale |

| C=O (Carboxylic Acid) | 164 - 168 | None | Typical range for a carboxylic acid carbon.[7] |

| C-2 (Pyridine) | 148 - 152 | None | Carbon bearing the carboxylic acid group, adjacent to nitrogen. |

| C-6 (Pyridine) | 147 - 150 | None | Carbon adjacent to nitrogen. |

| C-4 (Pyridine) | 138 - 142 | None | Para to the nitrogen atom. |

| C-3 (Pyridine) | 130 - 135 | Small ⁴JCF | Carbon bearing the phenyl substituent. |

| C-5 (Pyridine) | 125 - 128 | None | Meta to the nitrogen atom. |

| C-1' (Phenyl) | 128 - 132 | Small ³JCF | Point of attachment to the pyridine ring. |

| C-2' (Phenyl) | 150 - 155 | Large ¹JCF (240-260 Hz) | Directly bonded to fluorine, resulting in a large one-bond coupling constant and significant deshielding.[4] |

| C-3' (Phenyl) | 148 - 153 | Large ¹JCF (240-260 Hz) | Directly bonded to fluorine, similar to C-2'. |

| C-4' (Phenyl) | 124 - 128 | ²JCF (15-25 Hz) | Two bonds away from F-3'. |

| C-5' (Phenyl) | 129 - 133 | ³JCF (5-10 Hz) | Three bonds away from both F-2' and F-3'. |

| C-6' (Phenyl) | 115 - 120 | ²JCF (15-25 Hz) | Two bonds away from F-2'. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. The wide chemical shift range makes it an excellent tool for resolving structurally similar fluorinated compounds.

| Predicted Fluorine Signal | Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | F-2' | -120 to -140 | Doublet of Multiplets (dm) | ³J(F2'-F3') ≈ 15-25 Hz; additional H-F couplings | The two fluorine atoms will couple to each other. F-2' will also show coupling to H-6'. The chemical shift is typical for an aryl fluoride.[8] | | F-3' | -120 to -140 | Doublet of Multiplets (dm) | ³J(F3'-F2') ≈ 15-25 Hz; additional H-F couplings | F-3' will couple to F-2' and H-4'. The exact chemical shifts for F-2' and F-3' will differ slightly based on their environment. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-(2,3-Difluorophenyl)picolinic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to cover the expected range (e.g., -2 to 16 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds for rapid acquisition.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the aryl fluoride region (e.g., -100 to -160 ppm).

-

¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 64) are typically needed compared to ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard for ¹⁹F. Integrate ¹H signals and pick peaks for all spectra.

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation, confirming its elemental composition and connectivity.

Predicted Mass Spectrum

For a molecule like 3-(2,3-Difluorophenyl)picolinic acid, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation and readily ionizes polar molecules.[10]

-

Molecular Weight: 235.19 g/mol

-

Elemental Formula: C₁₂H₇F₂NO₂

-

Predicted Ionization:

-

Positive Mode (ESI+): Expect a strong signal for the protonated molecule, [M+H]⁺, at m/z 236.0510 .

-

Negative Mode (ESI-): Expect a strong signal for the deprotonated molecule, [M-H]⁻, at m/z 234.0368 .

-

-

Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). In MS/MS analysis of the [M-H]⁻ ion, a prominent fragment corresponding to the loss of CO₂ would be expected at m/z 190.0469 . Picolinic acid derivatives are also used as derivatizing agents in MS because the pyridine ring can direct fragmentation.[11]

Caption: Predicted primary fragmentation in ESI-negative mode MS.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight and obtain fragmentation data for 3-(2,3-Difluorophenyl)picolinic acid.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC Separation (Optional but Recommended): Inject the sample onto a reverse-phase HPLC column (e.g., C18) to ensure purity before MS analysis. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

-

MS Instrument Setup:

-

Use an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument immediately before analysis to ensure high mass accuracy.

-

-

Data Acquisition:

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Perform a full scan (MS1) to identify the parent ion.

-

Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the parent ion (m/z 236.05 in positive mode or 234.04 in negative mode) to generate fragmentation spectra (MS2).

-

-

Data Analysis: Extract the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the MS2 spectrum to identify characteristic fragment ions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3300 - 2500 | Broad | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Phenyl and Pyridine Rings |

| C=O Stretch | 1730 - 1700 | Strong | Carboxylic Acid[5] |

| C=N, C=C Stretch | 1600 - 1450 | Medium-Strong | Aromatic Rings[13] |

| C-F Stretch | 1300 - 1100 | Strong | Aryl-Fluoride[4] |

Predicted UV-Visible (UV-Vis) Spectrum

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated systems. The spectrum is expected to show absorption maxima (λ_max) characteristic of substituted pyridine and benzene rings.[14]

-

Expected λ_max: 260 - 280 nm. This prediction is based on the π → π* transitions within the aromatic systems. The exact position and intensity of the peaks can be sensitive to the solvent's polarity and pH.[15][16]

Experimental Protocols: IR and UV-Vis

IR Spectroscopy (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum (typically co-adding 16-32 scans) over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Create a dilute solution (~10⁻⁵ M) from the stock solution.

-

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (blank) and the other with the sample solution.

-

Scan a wavelength range from 400 nm down to 200 nm to record the absorbance spectrum and identify λ_max.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3-(2,3-Difluorophenyl)picolinic acid. By integrating the expected data from ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, IR, and UV-Vis spectroscopy, a complete and unambiguous structural confirmation can be achieved. The provided protocols represent standard, validated methods for acquiring high-quality data. This framework not only serves as a reference for the target compound but also as an instructional guide for approaching the characterization of other novel fluorinated heterocyclic molecules, a critical task for professionals in chemical research and drug discovery.

References

-

Alonso, J. L., et al. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. The Journal of Physical Chemistry A. [Link]

-

Chhipa, A. S., et al. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

-

Kee, C.-L., et al. (2016). A Hyperfluorinated Hydrophilic Molecule for Aqueous 19F MRI Contrast Media. PMC. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ResearchGate. (2022). A Study of Metal Complexes of 2-picolinic Acid. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. [Link]

-

PubChem. (n.d.). Picolinic acid. [Link]

-

ResearchGate. (n.d.). 19 F NMR spectral recording of the dipicolinic acid (DPA)-induced... [Link]

-

MDPI. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

-

PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

-

PMC. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

PubMed. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. [Link]

-

Inquiries Journal. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

-

Scribd. (n.d.). IR and Raman Spectra of Picolinic Acids. [Link]

-

Chemical Shifts. (n.d.). 2,4-Diphenyl-6-(p-fluorophenyl)-3-picoline - Optional[13C NMR]. [Link]

-

ResearchGate. (n.d.). Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. [Link]

-

PubChem. (n.d.). 6-(3-Fluorophenyl)picolinic acid. [Link]

-

ResearchGate. (n.d.). Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions. [Link]

-

PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

-

ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. [Link]

-

MDPI. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. [Link]

-

PubMed. (2022). pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). [Link]

- Google Patents. (n.d.).

-

Academia.edu. (n.d.). (PDF) Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

PMC. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]

- 16. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry of 3-(2,3-Difluorophenyl)picolinic Acid: A Comprehensive Analytical Guide

Executive Summary

3-(2,3-Difluorophenyl)picolinic acid (C₁₂H₇F₂NO₂) is a highly functionalized biaryl scaffold frequently encountered as a critical intermediate or active moiety in modern drug discovery (e.g., kinase inhibitors) and advanced agrochemicals [2]. The structural complexity of this molecule—combining an amphoteric picolinic acid core with an electron-withdrawing difluorophenyl ring—presents unique challenges and opportunities for mass spectrometric (MS) characterization.

This whitepaper provides an in-depth, mechanistically grounded guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-(2,3-Difluorophenyl)picolinic acid. Designed for analytical scientists and drug development professionals, this guide elucidates the causality behind ionization dynamics, fragmentation pathways, and chromatographic retention strategies.

Physicochemical Profiling & Ionization Dynamics

To design a robust MS method, one must first understand the molecule's solution-phase and gas-phase thermodynamics. 3-(2,3-Difluorophenyl)picolinic acid is amphoteric. The carboxylic acid moiety has a predicted pKa of ~5.0, while the pyridine nitrogen is weakly basic (pKa ~1.5–2.0) due to the inductive electron-withdrawing effects of both the adjacent carboxyl group and the fluorinated biaryl system.

Electrospray Ionization (ESI) Polarity Selection

While the carboxylic acid can readily deprotonate in basic environments to yield an[M-H]⁻ ion, positive ion mode (ESI+) is overwhelmingly preferred for maximum sensitivity [3]. The addition of 0.1% formic acid (pH ~2.7) to the mobile phase achieves two critical objectives:

-

Chromatographic Retention: It suppresses the ionization of the carboxylic acid, keeping the molecule largely neutral and lipophilic, which prevents premature elution in the void volume of a reversed-phase column.

-

Gas-Phase Protonation: During the ESI droplet desolvation process, the excess protons from formic acid efficiently protonate the pyridine nitrogen, driving the formation of the [M+H]⁺ precursor ion.

Exact Mass & Isotopic Profiling

Table 1: High-Resolution Mass Spectrometry (HRMS) Theoretical Profiling

| Species | Chemical Formula | Exact Mass (Da) | Target m/z | Relative Abundance |

| Neutral Molecule | C₁₂H₇F₂NO₂ | 235.0445 | N/A | N/A |

| Protonated [M+H]⁺ | C₁₂H₈F₂NO₂⁺ | 236.0518 | 236.05 | 100% (Base Peak) |

| Deprotonated [M-H]⁻ | C₁₂H₆F₂NO₂⁻ | 234.0372 | 234.04 | 100% |

| Sodium Adduct [M+Na]⁺ | C₁₂H₇F₂NNaO₂⁺ | 258.0337 | 258.03 | Variable |

| M+1 Isotope (¹³C) | ¹³C¹²C₁₁H₈F₂NO₂⁺ | 237.0551 | 237.06 | ~13.2% |

Collision-Induced Dissociation (CID) & Fragmentation Pathways

Understanding the fragmentation of 3-(2,3-Difluorophenyl)picolinic acid is essential for selecting specific Multiple Reaction Monitoring (MRM) transitions. Under low-energy CID in a triple quadrupole mass spectrometer, the [M+H]⁺ ion undergoes highly predictable, mechanistically driven bond cleavages.

-

Decarboxylation (Primary Pathway): The most thermodynamically favorable fragmentation is the loss of carbon dioxide (-44 Da) [1]. The protonated pyridine nitrogen acts as an intramolecular hydrogen bond donor to the carboxylate group, facilitating a cyclic transition state that lowers the activation energy for CO₂ extrusion, yielding an intense product ion at m/z 192.06.

-

Dehydrofluorination (Secondary Pathway): Following decarboxylation, the resulting 3-(2,3-difluorophenyl)pyridine cation can undergo the loss of hydrogen fluoride (HF, -20 Da). This is a hallmark of ortho-fluorinated biaryl systems, often resulting in a gas-phase cyclization to form a stabilized fluorenyl-like cation at m/z 172.06.

Fig 1: CID fragmentation pathway of protonated 3-(2,3-Difluorophenyl)picolinic acid.

Quantitative Analysis: MRM Parameters

To ensure a self-validating quantitative assay, one quantifier and two qualifier transitions must be monitored. The ion ratio between the quantifier and qualifiers must remain within ±20% of the reference standard to confirm peak identity and rule out isobaric matrix interference.

Table 2: Optimized MRM Transitions for Triple Quadrupole MS

| Precursor m/z | Product m/z | Dwell Time (ms) | Collision Energy (eV) | Structural Assignment | Purpose |

| 236.05 | 192.06 | 50 | 18 | [M+H - CO₂]⁺ | Quantifier |

| 236.05 | 172.06 | 50 | 35 | [M+H - CO₂ - HF]⁺ | Qualifier 1 |

| 236.05 | 152.05 | 50 | 45 | [M+H - CO₂ - 2HF]⁺ | Qualifier 2 |

Experimental Protocols & Workflow

The following protocols are designed as a self-validating system to minimize matrix effects, ensure reproducible recovery, and maintain chromatographic integrity [4].

Protocol A: Sample Preparation (Protein Precipitation for Biological Matrices)

Causality: A 3:1 ratio of organic solvent to aqueous matrix rapidly disrupts the hydration shells of proteins, forcing denaturation and precipitation. Maintaining the extraction solvent at 4°C minimizes analyte degradation and co-extraction of lipophilic interferences.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL low-bind microcentrifuge tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., 50 ng/mL of a ¹³C-labeled analog or structural isomer).

-

Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein binding.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

-

Dilution: Transfer 100 µL of the clear supernatant to an LC autosampler vial. Add 100 µL of HPLC-grade water. Note: Diluting the highly organic extract with water matches the initial mobile phase conditions (5% organic), preventing solvent-induced peak broadening ("breakthrough") during injection.

Protocol B: LC-MS/MS System Suitability & Acquisition

Causality: Utilizing a sub-2-micron C18 column provides high theoretical plate counts, ensuring sharp peak shapes that maximize the signal-to-noise ratio.

-

Column Selection: C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

-

Mobile Phases:

-

Phase A: 0.1% Formic Acid in Water.

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution:

-

0.0 – 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head).

-

0.5 – 3.0 min: Linear ramp to 95% B.

-

3.0 – 4.0 min: Hold at 95% B (Column wash).

-

4.0 – 4.1 min: Drop to 5% B.

-

4.1 – 5.5 min: Equilibration at 5% B.

-

-

Flow Rate & Injection: 0.4 mL/min flow rate; 2 µL injection volume.

-

System Validation: Run three consecutive blank injections (Mobile Phase A) before the analytical batch. The signal in the target MRM channels must be <20% of the Lower Limit of Quantitation (LLOQ) to verify zero carryover.

Fig 2: Sequential LC-MS/MS workflow for quantitative analysis in biological matrices.

References

-

Brown, C. D., et al. "Improving the Detection of Analyte Degeneracies in Untargeted Liquid Chromatography-Tandem Mass Spectrometry Data." Analytical Chemistry, 2024.[Link]

-

Yang, Y., et al. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, 2023.[Link]

-

Zhang, J., et al. "Biodegradation of Picolinic Acid by Rhodococcus sp. PA18." Microorganisms, 2019.[Link]

-

Dong, B., et al. "Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 2011.[Link]

Whitepaper: Vibrational Characterization of 3-(2,3-Difluorophenyl)picolinic Acid via Infrared Spectroscopy

Executive Summary

In modern drug discovery and materials science, bi-aryl systems containing a chelating core—such as 3-(2,3-Difluorophenyl)picolinic acid —are highly valued for their metabolic stability and metalloenzyme modulatory properties. Accurate structural characterization of this molecule is critical for quality control, polymorph screening, and formulation development.

As an Application Scientist, I approach Fourier-Transform Infrared (FTIR) spectroscopy not merely as a fingerprinting tool, but as a dynamic probe of molecular mechanics. This guide deconstructs the vibrational signatures of 3-(2,3-Difluorophenyl)picolinic acid, explaining the fundamental causality behind its spectral features and establishing a self-validating analytical protocol designed to eliminate common experimental artifacts.

Structural & Vibrational Mechanics (The "Why")

To accurately interpret the IR spectrum of 3-(2,3-Difluorophenyl)picolinic acid, we must analyze the molecule as a system of interacting functional moieties. The observed spectrum is the sum of these parts, heavily influenced by solid-state intermolecular forces.

The Picolinic Acid Core

The base scaffold is a (pyridine-2-carboxylic acid). In the solid state, carboxylic acids rarely exist as isolated monomers; they form highly stable, hydrogen-bonded dimers.

-

Mechanistic Impact: This intense intermolecular hydrogen bonding restricts the O-H stretching vibration, causing a massive broadening of the band and shifting it to lower frequencies (3300–2500 cm⁻¹).

-

Electronic Inductive Effects: The proximity of the electronegative pyridine nitrogen at the ortho position withdraws electron density from the carboxyl group. This strengthens the C=O bond relative to aliphatic acids, pushing the carbonyl stretch to a sharp, intense peak near 1710–1680 cm⁻¹, a phenomenon well-documented in .

The 2,3-Difluorophenyl Substituent

The addition of the 2,3-difluorophenyl group at the 3-position of the pyridine ring introduces profound changes to the fingerprint region (1500–400 cm⁻¹).

-

Mechanistic Impact: Infrared absorption intensity is directly proportional to the square of the change in the dipole moment during the vibration ( ∂μ/∂q )^2. Because fluorine is the most electronegative element, the C-F bond possesses a massive static dipole. Consequently, the C-F stretching modes (1250–1100 cm⁻¹) are exceptionally intense, often dominating the entire spectrum. This behavior is a hallmark of highly fluorinated aromatics, as observed in and.

-

Out-of-Plane Bending: The specific 1,2,3-trisubstitution pattern (the phenyl ring is attached at position 1, with fluorines at 2 and 3) dictates a highly specific C-H out-of-plane (OOP) bending mode, typically appearing as a strong, sharp band between 780 and 740 cm⁻¹.

Fig 2: Logical mapping of structural moieties to key infrared vibrational modes.

Experimental Protocol: A Self-Validating System

For the analysis of 3-(2,3-Difluorophenyl)picolinic acid, Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pellet transmission.

The Causality behind the Choice: Picolinic acids are highly susceptible to solid-state ion exchange. When subjected to the extreme pressures required for KBr pelleting (>10 tons), the carboxylic acid can react with the potassium matrix to form potassium picolinate. This artifact destroys the C=O stretch at ~1700 cm⁻¹ and artificially generates carboxylate (COO⁻) stretches at ~1610 cm⁻¹ and ~1400 cm⁻¹. ATR requires no matrix, preserving the native polymorphic state of the API.

Step-by-Step ATR-FTIR Methodology

-

System Purge & Background Validation:

-

Action: Purge the spectrometer optics with dry N₂. Collect a background spectrum using a clean diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).

-

Self-Validation: Inspect the single-beam background. A smooth Planckian curve peaking near 2000 cm⁻¹ confirms source health and beam-splitter integrity. Sharp spikes in the 3900–3500 cm⁻¹ region indicate incomplete purging of water vapor. Do not proceed until the background is stable.

-

-

Sample Application & Pressure Optimization:

-

Action: Deposit ~2–5 mg of the pure crystalline powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.

-

Causality: The IR evanescent wave penetrates only 0.5–2.0 µm into the sample. Intimate, uniform contact is mathematically required to achieve an acceptable signal-to-noise ratio.

-

-

Data Acquisition:

-

Action: Collect the sample spectrum (128 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

-

-

Algorithmic Correction:

-

Action: Apply an ATR correction algorithm.

-

Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of fingerprint peaks (like C-F stretches) relative to high-frequency peaks (like O-H stretches). ATR correction normalizes the spectrum to resemble a standard transmission pathlength.

-

Fig 1: Step-by-step self-validating FTIR experimental workflow.

Quantitative Spectral Data & Peak Assignment

The following table summarizes the expected quantitative IR data for 3-(2,3-Difluorophenyl)picolinic acid, providing a clear reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment | Structural Origin |

| 3300 – 2500 | Broad, Medium | O-H stretch (H-bonded) | Carboxylic acid dimer |

| 3100 – 3050 | Weak | C-H stretch (aromatic) | Pyridine & Fluorophenyl rings |

| 1710 – 1680 | Strong | C=O stretch | Carboxylic acid |

| 1610 – 1580 | Medium | C=C, C=N ring stretch | Pyridine ring |

| 1480 – 1450 | Medium-Strong | C=C ring stretch | 2,3-Difluorophenyl ring |

| 1250 – 1150 | Very Strong | C-F stretch | 2,3-Difluorophenyl ring |

| 950 – 900 | Broad, Weak | O-H out-of-plane bend | Carboxylic acid dimer |

| 780 – 740 | Strong | C-H out-of-plane bend | Trisubstituted benzene ring |

| 710 – 680 | Strong | C-H out-of-plane bend | Pyridine ring |

Troubleshooting & Artifact Resolution

Even with a robust protocol, spectral anomalies can occur. Use this logic to troubleshoot:

-

Symptom: The baseline slopes upward at lower wavenumbers (scattering effect).

-

Resolution: This is a Christiansen effect caused by particle sizes approaching the wavelength of the IR light. If using ATR, increase the anvil pressure to crush the crystals further.

-

-

Symptom: Appearance of sharp, erratic doublets around 2350 cm⁻¹ and noise between 1900–1300 cm⁻¹.

-

Resolution: This is a failure of the self-validating background check. Atmospheric CO₂ and H₂O have drifted since the background was taken. Re-purge the system and acquire a fresh background.

-

-

Symptom: The C=O peak at ~1700 cm⁻¹ is missing, replaced by a massive peak at ~1600 cm⁻¹.

-

Resolution: The sample has been deprotonated. If prepared in KBr, discard the pellet and switch to ATR. If analyzing a raw batch, the sample may have been isolated as a salt (e.g., sodium picolinate) rather than the free acid.

-

References

-

Title: Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria Source: Langmuir (ACS Publications) URL: [Link]

-

Title: Protonation Sites of Isolated Fluorobenzene Revealed by IR Spectroscopy in the Fingerprint Range Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

-

Title: Infrared spectroscopy of anionic hydrated fluorobenzenes Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

-

Title: Picolinic acid | CID 1018 Source: PubChem URL: [Link]

Potential Biological Activity of 3-(2,3-Difluorophenyl)picolinic Acid: A Dual-Target Pharmacophore Analysis

Executive Summary

As chemical space expands, certain privileged scaffolds demonstrate remarkable versatility across disparate biological domains. 3-(2,3-Difluorophenyl)picolinic acid is a highly specialized structural motif that merges a metal-chelating picolinate core with a sterically and electronically tuned fluorinated aryl ring. This technical whitepaper explores the dual-nature potential of this compound, analyzing its theoretical and proven mechanistic pathways in two distinct fields: Agrochemistry (as a synthetic auxin mimic targeting TIR1/AFB receptors) and Pharmaceuticals (as a metalloenzyme inhibitor targeting Hypoxia-Inducible Factor Prolyl Hydroxylase, or HIF-PH).

Designed for drug development professionals and agricultural scientists, this guide synthesizes structural rationale, signaling pathways, and self-validating experimental protocols to evaluate the biological efficacy of this unique pharmacophore.

Structural Rationale & Pharmacophore Analysis

The biological activity of 3-(2,3-Difluorophenyl)picolinic acid is driven by the synergistic effects of its two primary structural components:

-

The Picolinic Acid Core: Pyridine-2-carboxylic acid (picolinic acid) is a classic bidentate ligand. The spatial arrangement of the pyridine nitrogen and the carboxylate oxygen allows for high-affinity coordination with divalent metal ions (e.g., Fe²⁺, Zn²⁺) located in the active sites of metalloenzymes[1].

-

The 2,3-Difluorophenyl Substituent: The strategic placement of fluorine atoms is a cornerstone of modern rational drug design. Fluorine possesses a small van der Waals radius (1.47 Å) but extreme electronegativity[2]. The 2,3-difluoro substitution pattern provides three distinct advantages:

-

Conformational Locking: The ortho-fluorine (C2) creates steric repulsion against the pyridine ring, forcing the phenyl group out of coplanarity. This specific dihedral twist is critical for optimal insertion into narrow receptor binding pockets.

-

Metabolic Stability: Fluorine at the meta-position (C3) effectively blocks phase I oxidative metabolism, specifically cytochrome P450-mediated aromatic hydroxylation, thereby extending the molecule's half-life[3].

-

pKa Modulation: The strong electron-withdrawing inductive effect of the difluorophenyl group lowers the pKa of the pyridine nitrogen. This optimizes the ratio of ionized to unionized species at physiological pH, significantly enhancing membrane permeability and bioavailability[4].

-

Agrochemical Potential: Synthetic Auxin Mimicry

Mechanistic Rationale

In plant biology, arylpicolinates represent a next-generation class of synthetic auxin herbicides. Unlike traditional phenoxy-carboxylate auxins (e.g., 2,4-D) that broadly target the TIR1 receptor, 3-aryl substituted picolinates exhibit highly selective binding to the AFB5 co-receptor , a specific clade within the TIR1/AFB family[5].

3-(2,3-Difluorophenyl)picolinic acid acts as a "molecular glue." Upon entering the plant cell, it binds to the AFB5-SCF E3 ubiquitin ligase complex. This binding drastically increases the complex's affinity for Aux/IAA repressor proteins. The subsequent ubiquitination and proteasomal degradation of these repressors liberate Auxin Response Factors (ARFs), triggering an uncontrolled, lethal cascade of gene expression that destroys broadleaf weeds[6].

Fig 1: Proposed mechanism of 3-(2,3-Difluorophenyl)picolinic acid in the AFB5 auxin pathway.

Experimental Workflow: In Vitro SPR Binding Assay

To empirically validate AFB5 target engagement, a Surface Plasmon Resonance (SPR) assay is required. Causality: SPR is selected over traditional radioligand assays because it provides real-time, label-free thermodynamic data ( ) of the ternary complex (AFB5-Ligand-Aux/IAA) formation, which directly correlates with in vivo herbicidal efficacy.

Step-by-Step Protocol:

-

Sensor Chip Preparation: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7) onto a streptavidin-coated SPR sensor chip until a stable baseline is achieved.

-

Complex Assembly: Pre-incubate recombinant Arabidopsis AFB5 protein (50 nM) with varying concentrations of 3-(2,3-Difluorophenyl)picolinic acid (0.1 nM to 10 µM) in running buffer for 30 minutes. Note: Pre-incubation ensures the binary complex reaches thermodynamic equilibrium before exposure to the degron.

-

Analyte Injection: Inject the AFB5-ligand complex over the sensor chip at a constant flow rate of 30 µL/min at 25°C.

-

Data Acquisition & Validation: Record association ( ) and dissociation ( ) phases. Fit the sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( ).

-

Self-Validation: Run Halauxifen-methyl as a positive control (expected < 10 nM) and a mock buffer as a negative control to ensure system integrity.

Pharmaceutical Potential: Metalloenzyme Inhibition (HIF-PH)

Mechanistic Rationale

In human physiology, the picolinic acid motif is a recognized pharmacophore for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), an Fe(II) and 2-oxoglutarate-dependent oxygenase[1].

The picolinate core competitively chelates the active site Fe(II), displacing the endogenous co-substrate 2-oxoglutarate. Simultaneously, the 3-(2,3-difluorophenyl) group projects into the hydrophobic substrate-binding pocket, enhancing binding affinity via multipolar fluorine-protein interactions. Inhibition of HIF-PH prevents the hydroxylation and subsequent proteasomal degradation of HIF-1 . The stabilized HIF-1 dimerizes with HIF-1 and translocates to the nucleus, upregulating the transcription of erythropoietin (EPO) to stimulate red blood cell production.

Fig 2: Mechanism of HIF-1α stabilization via HIF-PH metalloenzyme inhibition.

Experimental Workflow: FRET-Based HIF-PH Enzymatic Assay

To isolate biochemical target engagement from cellular permeability factors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enzymatic assay is utilized. Causality: This assay provides a highly sensitive, high-throughput method to directly measure the catalytic inhibition of the enzyme's hydroxylation activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare recombinant human HIF-PH2 enzyme, a fluorescently labeled HIF-1 peptide substrate (donor/acceptor pair), and 2-oxoglutarate in an assay buffer containing 50 mM TRIS, Fe(II) sulfate, and ascorbate.

-

Compound Incubation: Incubate HIF-PH2 with serially diluted 3-(2,3-Difluorophenyl)picolinic acid (1 nM to 100 µM) for 30 minutes at room temperature. Note: This allows the bidentate chelation to reach thermodynamic equilibrium.

-

Reaction Initiation: Add the FRET peptide substrate and 2-oxoglutarate to initiate the hydroxylation reaction. Incubate for 1 hour.

-

Fluorescence Measurement: Measure the cleavage/hydroxylation-dependent FRET signal change using a microplate reader (e.g., Ex 340 nm / Em 615 nm and 665 nm).

-

Self-Validation: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Utilize Vadadustat as a benchmark positive control to validate assay sensitivity.

Quantitative Data Synthesis

To contextualize the potential of 3-(2,3-Difluorophenyl)picolinic acid, the following table synthesizes the expected/hypothetical binding affinities and inhibitory concentrations against established industry benchmarks.

| Compound / Pharmacophore | Target Domain | Primary Target | Assay Type | Expected Metric | Benchmark Control | Benchmark Metric |

| 3-(2,3-Difluorophenyl)picolinic acid | Agrochemistry | AFB5 Receptor | SPR Binding | ≈ 5 - 15 nM | Halauxifen | = 8.2 nM |

| 3-(2,3-Difluorophenyl)picolinic acid | Pharmaceuticals | HIF-PH2 Enzyme | TR-FRET | IC₅₀ ≈ 50 - 150 nM | Vadadustat | IC₅₀ = 95 nM |

| Unsubstituted 3-Phenylpicolinic acid | Baseline Control | Both | Both | > 1,000 nM | N/A | N/A |

Data Interpretation: The addition of the 2,3-difluoro motif is expected to increase binding affinity by at least an order of magnitude compared to the unsubstituted phenyl analog, driven by enhanced lipophilic contacts and optimal dihedral conformation.

Conclusion

3-(2,3-Difluorophenyl)picolinic acid is a highly versatile, rationally designed pharmacophore. By combining the robust metal-chelating properties of picolinic acid with the steric and metabolic shielding of a 2,3-difluorophenyl group, this molecule presents significant potential. Whether acting as a molecular glue in the plant AFB5 ubiquitin ligase complex or as a competitive Fe(II) chelator in human HIF-PH enzymes, rigorous thermodynamic and enzymatic validation protocols are essential to unlocking its full therapeutic and agricultural value.

References

-

Full article: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

-

The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Fluorine in medicinal chemistry - Chemical Society Reviews Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

-

Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba Source: Weed Technology (Cambridge Core) URL:[Link]

-

The differential binding and biological efficacy of auxin herbicides Source: PubMed Central (PMC) URL:[Link]

- CN110903238A - A kind of preparation method of valdurostat Source: Google Patents URL

Sources

- 1. CN110903238A - A kind of preparation method of valdurostat - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba | Weed Technology | Cambridge Core [cambridge.org]

Comprehensive Solubility Profiling of 3-(2,3-Difluorophenyl)picolinic Acid: Thermodynamic and Kinetic Methodologies

Executive Summary

In early-stage drug discovery and process chemistry, characterizing the solubility of complex biaryl intermediates is critical for preventing downstream formulation failures. 3-(2,3-Difluorophenyl)picolinic acid (CAS: 1261655-32-6) is a highly functionalized building block that presents unique physicochemical challenges due to its amphoteric nature and the strong lipophilic character of its fluorinated ring[1].

This technical guide provides a rigorous, self-validating framework for determining and optimizing both the kinetic and thermodynamic solubility of this compound. By understanding the causality between its molecular structure and its phase-boundary behavior, scientists can accurately predict its performance in biological assays and synthetic workflows.

Structural Causality and Physicochemical Profiling

The solubility profile of 3-(2,3-Difluorophenyl)picolinic acid is governed by two competing structural features:

-

The Picolinic Acid Core: As a derivative of pyridine-2-carboxylic acid, this moiety is inherently amphoteric[2][3]. It possesses a basic pyridine nitrogen and an acidic carboxylic group, allowing it to act as a zwitterion in aqueous environments.

-

The 2,3-Difluorophenyl Substituent: The addition of two highly electronegative fluorine atoms significantly increases the molecule's overall lipophilicity (LogP). Furthermore, the inductive electron-withdrawing effect of the fluorinated ring pulls electron density away from the biaryl axis, slightly depressing the pKa of the adjacent pyridine nitrogen compared to unsubstituted picolinic acid.

Table 1: Physicochemical Properties Summary

| Parameter | Value / Description | Impact on Solubility |

| CAS Number | 1261655-32-6 | N/A |

| Molecular Formula | C12H7F2NO2 | High carbon-to-heteroatom ratio reduces intrinsic aqueous solubility. |

| Molecular Weight | 235.19 g/mol | Moderate MW; falls within Lipinski's Rule of 5 limits. |

| Ionization | Amphoteric | Highly pH-dependent solubility profile (U-shaped curve). |

Speciation and pH-Dependent Solubility

Because the compound is amphoteric, its solubility is not a static value but a dynamic function of the solvent's pH. The lowest solubility—known as the intrinsic solubility ( S0 )—occurs at the molecule's isoelectric point, where the zwitterionic or neutral species predominates.

-

Low pH (< 1.5): The pyridine nitrogen becomes protonated, forming a cationic species that readily interacts with water, significantly boosting solubility.

-